Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate

Description

Systematic IUPAC Name and CAS Registry Number

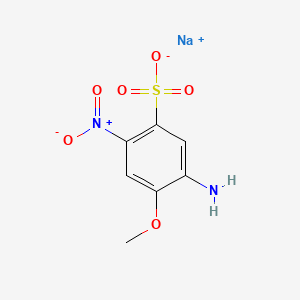

The chemical compound sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as sodium 5-amino-4-methoxy-2-nitrobenzenesulfonate . This nomenclature reflects the substituents on the benzene ring: an amino group (-NH₂) at position 5, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 2, with a sulfonate (-SO₃⁻) group at position 1, neutralized by a sodium cation (Na⁺).

The CAS Registry Number assigned to this compound is 59312-73-1 , a unique identifier that ensures unambiguous referencing across chemical databases and regulatory frameworks.

Alternative Chemical Designations and Synonyms

This compound is recognized under multiple synonyms and alternative designations in scientific literature and commercial catalogs. These include:

The variation in nomenclature often arises from differences in numbering substituents or regional spelling conventions (e.g., "sulfonate" vs. "sulphonate").

Regulatory Classification Frameworks (ECHA, EPA DSSTox, GHS)

European Chemicals Agency (ECHA)

Under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation, this substance is registered with the ECHA EC Number 261-695-6 . While historical REACH dossiers for this compound are archived, its classification under ECHA’s Harmonised Classification and Labelling (CLP) system indicates no specific hazard statements or pictograms, as it is not classified as hazardous.

EPA DSSTox

The U.S. Environmental Protection Agency’s Distributed Structure-Searchable Toxicity (DSSTox) database assigns the identifier DTXSID10208050 to this compound. DSSTox facilitates structure-activity relationship modeling by curating precise chemical structures and identifiers.

Globally Harmonized System (GHS)

Per safety data sheets (SDS), this compound is not classified under GHS hazard criteria. No signal words, hazard statements, or precautionary measures are mandated for its handling, reflecting its low acute toxicity profile in available regulatory submissions.

Properties

IUPAC Name |

sodium;5-amino-4-methoxy-2-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O6S.Na/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14;/h2-3H,8H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJWAYQTZJQCNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208050 | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59312-73-1 | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059312731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Details (Adapted from Patent CN108997175B)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Sulfonation | React nitrobenzene or substituted nitrobenzene with chlorosulfonic acid | Molar ratio nitrobenzene:chlorosulfonic acid = 1:0.4-0.6; Temperature 90-150 °C (preferably 110-130 °C); Reaction time 2-5 hours | Hydrogen chloride gas generated is removed continuously to avoid side reactions |

| 2. Post-treatment | Cool the reaction mixture; add water and sodium carbonate or sodium hydroxide | Molar ratio chlorosulfonic acid to sodium base = 0.5-1:1; Stir and allow phase separation | Results in sodium nitrobenzenesulphonate salt formation |

- 2.0 mol nitrobenzene and 0.8 mol chlorosulfonic acid heated at 120 °C for 5 hours.

- After cooling, 0.4 mol sodium carbonate added with water, stirred, and separated.

- Nitrobenzene recovered by washing and drying, achieving 99.2% purity and 140 g recovered product.

This method is advantageous due to reduced chlorosulfonic acid usage, easy recycling of excess nitrobenzene, and efficient hydrogen chloride gas capture.

Introduction of Methoxy and Amino Groups

While the above method efficiently introduces the sulfonate and nitro groups, the methoxy and amino substituents require additional transformations:

Methoxylation: Typically achieved by nucleophilic substitution on a suitable halogenated aromatic intermediate (e.g., 4-chlorobenzene derivative) using methanol or methoxide under reflux conditions.

Amino group formation: Reduction of the nitro group to an amino group is commonly performed using catalytic hydrogenation or chemical reduction methods such as iron/hydrochloric acid, tin(II) chloride, or hydrazine hydrate in the presence of catalysts.

A related preparation of 3-amino-4-methoxybenzanilide illustrates this approach, where a nitro-substituted benzoyl aniline undergoes methoxylation and reduction steps under reflux with potassium hydroxide and hydrazine hydrate, yielding high purity amino-methoxy derivatives.

Detailed Reduction and Purification

Reduction of the nitro group to amino is a critical step requiring controlled conditions to avoid over-reduction or side reactions.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents | Conditions | Key Parameters | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Sulfonation | Nitrobenzene, Chlorosulfonic acid | 110-130 °C, 2-5 h | Molar ratio 1:0.4-0.6 | Nitrobenzenesulfonic acid intermediate |

| 2 | Neutralization | Sodium carbonate or sodium hydroxide, water | Room temperature, stirring | Molar ratio sulfonic acid : base = 0.5-1:1 | Sodium nitrobenzenesulphonate salt |

| 3 | Methoxylation | Methanol or methoxide base | Reflux, alkaline conditions | Nucleophilic aromatic substitution | Methoxy-substituted sulphonate |

| 4 | Reduction | Hydrazine hydrate, KOH or catalytic hydrogenation | 55-60 °C, 3 h reflux | Selective nitro to amino reduction | Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate |

Research Findings and Optimization Notes

Chlorosulfonic acid usage: Reduced molar ratios minimize residual acid and simplify purification, improving environmental and economic profiles.

Hydrogen chloride management: Continuous removal and absorption in water prevent side reactions and enable HCl recovery.

Recycling: Excess nitrobenzene can be recovered with >99% purity, reducing waste and cost.

Reduction step: Use of hydrazine hydrate and potassium hydroxide provides high yield and purity, with mild conditions preventing degradation.

Methoxylation selectivity: Substitution reactions on halogenated intermediates require careful temperature and base control to avoid side products.

Chemical Reactions Analysis

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: It can participate in substitution reactions where the amino or methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. It has been shown to interact with biological macromolecules, affecting enzyme activity through binding to active or allosteric sites. This interaction can lead to alterations in enzyme conformation and function .

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to modulate biological pathways makes it a candidate for drug development .

Industrial Applications

This compound is also used in the production of various industrial chemicals, including dyes and pigments. Its stability and reactivity make it suitable for applications in textile and paint industries .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Organic Chemistry demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The compound was shown to bind competitively at the enzyme's active site, leading to significant reductions in enzymatic activity .

Case Study 2: Antimicrobial Activity

Research conducted by Morita et al. (2012) explored the antimicrobial properties of this compound against various bacterial strains. The findings indicated that the compound exhibited potent antibacterial activity, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : 4-Amino-5-methyl-2-nitrobenzenesulfonic acid

- CAS : 68061-95-0

- Molecular Formula : C₇H₇N₂O₅S (acid form)

- Key Differences :

- Replaces the methoxy group (-OCH₃) at position 4 with a methyl (-CH₃) group.

- Lacks the sodium sulfonate counterion present in the target compound.

- Applications : Primarily used in dye synthesis.

- Safety : Classified as hazardous upon inhalation; requires strict handling protocols .

Compound B : Sodium 5-amino-2-dodecylbenzenesulphonate

Complexity and Substitution Patterns

Compound C : Ammonium 5-((2-nitro-4-sulphamoylphenyl)amino)-2-((4-((2-nitro-4-sulphamoylphenyl)amino)phenyl)amino)benzenesulphonate

- CAS : 83027-40-1

- Molecular Formula : C₂₃H₂₀N₇O₁₀S₃ (ammonium salt)

- Key Differences: Contains multiple nitro (-NO₂) and sulphamoyl (-SO₂NH₂) groups. Higher molecular weight (516.46 g/mol vs. 270.20 g/mol).

- Applications : Likely used in advanced polymer or dye chemistry due to its polyfunctional structure .

Compound D : Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate

Comparative Data Table

Biological Activity

Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate (CAS Number: 59312-73-1) is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈N₂NaO₆S

- Molecular Weight : 270.195 g/mol

- Structure : The compound features an amino group, a methoxy group, and a nitro group, which contribute to its reactivity and interaction with biological systems.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites, thus altering their conformation and function. This property is particularly useful in studies involving enzyme kinetics and inhibition pathways.

- Protein Binding : It interacts with biological macromolecules, facilitating studies on protein-ligand interactions, which are crucial for understanding drug design and therapeutic applications .

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been investigated for its potential to combat bacterial infections, particularly in formulations aimed at reducing microbial load in clinical settings.

2. Anti-inflammatory Effects

The compound has shown promise in the development of anti-inflammatory agents. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

3. Enzyme Studies

In biochemical research, this compound is utilized to study enzyme kinetics and mechanisms. Its ability to inhibit specific enzymes allows researchers to elucidate metabolic pathways and regulatory mechanisms within cells .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on lactate dehydrogenase (LDH) demonstrated a significant reduction in enzyme activity at varying concentrations. The results indicated that the compound could serve as a valuable tool in understanding LDH's role in metabolic disorders .

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, providing insights into its potential use as an antimicrobial agent in clinical applications .

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing Sodium 5-amino-4-methoxy-2-nitrobenzenesulphonate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Sulfonation : Introduce the sulfonate group using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C) to avoid over-sulfonation .

- Nitration : Add the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitration to the desired position .

- Amination and Methoxylation : Reduce a nitro intermediate to an amine (e.g., using Sn/HCl) followed by methoxy group introduction via alkylation (e.g., methyl iodide in basic conditions) .

- Critical reagents include sulfur trioxide, methyl iodide, and reducing agents (e.g., SnCl₂). Solvents like dichloromethane or ethanol are often used to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns reflecting nitro and sulfonate group proximity .

- FT-IR : Confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹), nitro (asymmetric stretch at 1520 cm⁻¹), and methoxy (C-O stretch at 1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M⁻] at m/z 321.02) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can contradictions in NMR data due to substituent proximity be resolved?

- Methodological Answer :

- Variable Temperature NMR : Use low-temperature experiments to slow dynamic processes (e.g., ring flipping), resolving overlapping peaks .

- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously. For example, HSQC can distinguish methoxy-attached carbons from aromatic carbons influenced by electron-withdrawing groups .

- Computational Modeling : Compare experimental chemical shifts with density-functional theory (DFT)-predicted shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .

Q. How does the methoxy group influence sulfonation efficiency and regioselectivity?

- Methodological Answer :

- Electronic Effects : The methoxy group’s electron-donating nature activates the ring for electrophilic substitution but directs sulfonation to the para position relative to itself. Competing effects from the nitro group (electron-withdrawing) can shift regioselectivity.

- Experimental Optimization : Use competitive reaction studies with isotopic labeling (³⁵S) to track sulfonation sites. Adjust reaction time and acid concentration to favor the desired isomer .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (e.g., H₂SO₄ concentration) .

Q. What strategies validate purity in complex mixtures containing this compound?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Detect nitro and sulfonate groups via UV absorbance at 254 nm and 210 nm, respectively .

- Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (e.g., C: 32.1%, H: 2.7%, N: 8.4%, S: 12.8%) to confirm purity >98% .

- Ion Chromatography : Quantify sulfonate counterions (Na⁺) to ensure stoichiometric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.